9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol
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Overview
Description
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a chemical compound with the molecular formula C₁₈H₁₉NO It is characterized by the presence of a fluoren-9-ol moiety attached to a 1-methylpyrrolidin-3-yl group
Preparation Methods
The synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol typically involves the construction of the fluoren-9-ol core followed by the introduction of the 1-methylpyrrolidin-3-yl group. One common synthetic route includes the following steps:
Formation of Fluoren-9-ol: This can be achieved through the reduction of fluorenone using a suitable reducing agent such as sodium borohydride.
Introduction of 1-Methylpyrrolidin-3-yl Group: The fluoren-9-ol can then be reacted with 1-methylpyrrolidine under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the fluoren-9-ol moiety or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol can be compared with other similar compounds, such as:
Fluoren-9-ol: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
1-Methylpyrrolidine: Lacks the fluoren-9-ol moiety, leading to different reactivity and applications.
Other Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
5408-26-4 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
9-(1-methylpyrrolidin-3-yl)fluoren-9-ol |
InChI |
InChI=1S/C18H19NO/c1-19-11-10-13(12-19)18(20)16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,20H,10-12H2,1H3 |
InChI Key |
BTGUBMWMBDAIPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
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